molecular formula C27H24N4S B12007397 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007397
M. Wt: 436.6 g/mol
InChI Key: BIQMPKOUVFGZMK-OGLMXYFKSA-N
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Description

4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an anthrylmethylidene group, a tert-butylphenyl group, and a triazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 9-anthraldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced triazole compounds.

Scientific Research Applications

4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole ring.

    Medicine: Explored for its potential as an anticancer agent, as triazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound may interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol lies in its combination of the anthrylmethylidene group and the tert-butylphenyl group. This specific arrangement enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties due to the presence of the tert-butyl group, which can influence its interaction with other molecules.

Properties

Molecular Formula

C27H24N4S

Molecular Weight

436.6 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C27H24N4S/c1-27(2,3)21-14-12-18(13-15-21)25-29-30-26(32)31(25)28-17-24-22-10-6-4-8-19(22)16-20-9-5-7-11-23(20)24/h4-17H,1-3H3,(H,30,32)/b28-17+

InChI Key

BIQMPKOUVFGZMK-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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